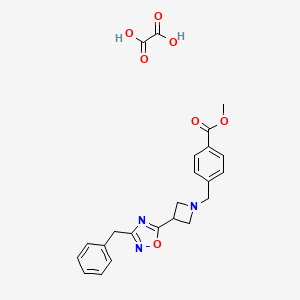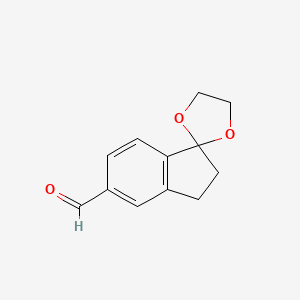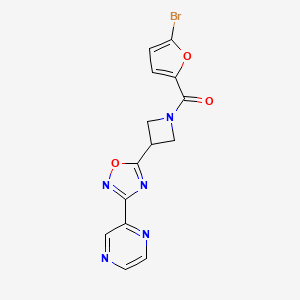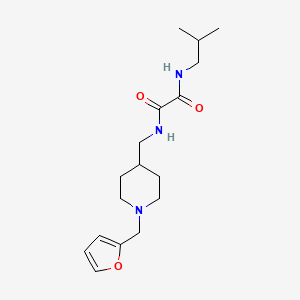
Oxalato de metil 4-((3-(3-bencil-1,2,4-oxadiazol-5-il)azetidin-1-il)metil)benzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate is a useful research compound. Its molecular formula is C23H23N3O7 and its molecular weight is 453.451. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)benzoate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El oxalato de metil 4-((3-(3-bencil-1,2,4-oxadiazol-5-il)azetidin-1-il)metil)benzoato ha mostrado ser prometedor como agente anticancerígeno. Los investigadores han explorado sus efectos citotóxicos en líneas celulares cancerosas, particularmente en la inhibición de la proliferación celular y la inducción de apoptosis. Se necesitan más estudios para dilucidar su mecanismo de acción y sus posibles aplicaciones clínicas .
- El compuesto exhibe actividad antimicrobiana contra bacterias, hongos e incluso cepas resistentes a los medicamentos. Podría servir como un compuesto líder para el desarrollo de nuevos antibióticos o agentes antifúngicos. Los investigadores han investigado su eficacia contra diversos patógenos, incluidas las bacterias Gram-positivas y Gram-negativas .
- El this compound ha demostrado efectos antiinflamatorios en estudios preclínicos. Puede modular las vías inflamatorias, lo que lo hace relevante para afecciones como la artritis reumatoide o las enfermedades inflamatorias intestinales .
- Algunos estudios sugieren que este compuesto posee propiedades neuroprotectoras. Potencialmente podría mitigar el estrés oxidativo, reducir la neuroinflamación y mejorar la supervivencia neuronal. Los investigadores están investigando su papel en enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
- El this compound ha sido evaluado por sus efectos antidiabéticos. Puede regular el metabolismo de la glucosa, mejorar la sensibilidad a la insulina y proteger las células β del páncreas. Se necesitan ensayos clínicos para validar su eficacia .
- Más allá de sus actividades biológicas, este compuesto sirve como un valioso bloque de construcción en la síntesis orgánica. Los químicos medicinales lo utilizan para crear moléculas estructuralmente diversas con posibles aplicaciones farmacológicas. Su versatilidad reactiva permite el diseño de nuevos candidatos a fármacos .
Actividad Anticancerígena
Propiedades Antimicrobianas
Potencial Antiinflamatorio
Efectos Neuroprotectores
Actividad Antidiabética
Síntesis Orgánica y Química Medicinal
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to have potential as agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARδ/β are part of the nuclear receptor family of transcription factors and play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
It is known that the 1,2,4-oxadiazole moiety is a crucial part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The presence of iodine and base promotes intramolecular C–O bond formation, followed by Chapman-like rearrangement .
Biochemical Pathways
Compounds with a similar 1,2,4-oxadiazole structure have been reported to have a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
Result of Action
Compounds with a similar 1,2,4-oxadiazole structure have shown favorable oxygen balance and positive heat of formations .
Propiedades
IUPAC Name |
methyl 4-[[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.C2H2O4/c1-26-21(25)17-9-7-16(8-10-17)12-24-13-18(14-24)20-22-19(23-27-20)11-15-5-3-2-4-6-15;3-1(4)2(5)6/h2-10,18H,11-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCWWHHTELSIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)
![1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2476016.png)
![3-(4-tert-butylphenyl)-8-(3,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2476020.png)




![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2476029.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2476030.png)

![1-Bromobicyclo[3.3.1]nonan-3-one](/img/structure/B2476032.png)
![(Z)-2-(2-((3,5-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid](/img/structure/B2476033.png)

